molecular formula C15H12FNO B7775864 N-(2-Fluorophenyl)Cinnamamide CAS No. 26050-08-8

N-(2-Fluorophenyl)Cinnamamide

Cat. No.: B7775864
CAS No.: 26050-08-8
M. Wt: 241.26 g/mol
InChI Key: GFAVMCPSQILRPK-ZHACJKMWSA-N
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Description

N-(2-Fluorophenyl)Cinnamamide is an organic compound that belongs to the class of cinnamamides. It is characterized by the presence of a cinnamoyl group attached to a 2-fluorophenyl group through an amide linkage. This compound has garnered interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Fluorophenyl)Cinnamamide can be synthesized through the reaction of cinnamoyl chloride with 4-fluoroaniline . The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)Cinnamamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The cinnamoyl group can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)Cinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of α-glucosidase by binding to its active site . This inhibition can help in managing blood sugar levels in diabetic patients. Additionally, its antiproliferative effects on cancer cells are attributed to its ability to interfere with cellular signaling pathways and induce apoptosis.

Comparison with Similar Compounds

N-(2-Fluorophenyl)Cinnamamide can be compared with other cinnamamide derivatives:

    N-(4-Chlorophenyl)Cinnamamide: Similar structure but with a chlorine atom instead of fluorine. Exhibits different biological activities.

    N-(2-Methylphenyl)Cinnamamide: Contains a methyl group, leading to variations in chemical reactivity and biological effects.

    N-(2-Hydroxyphenyl)Cinnamamide: The presence of a hydroxyl group enhances its hydrogen bonding capabilities and alters its solubility and reactivity.

Each of these compounds has unique properties and applications, making this compound distinct in its specific interactions and effects.

Properties

IUPAC Name

(E)-N-(2-fluorophenyl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAVMCPSQILRPK-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358036
Record name N-(2-Fluorophenyl)Cinnamamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25893-50-9, 26050-08-8
Record name 25893-50-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Fluorophenyl)Cinnamamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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